molecular formula C23H36O7S B1428326 Pleuromutilin-22-mesylate CAS No. 60924-38-1

Pleuromutilin-22-mesylate

货号: B1428326
CAS 编号: 60924-38-1
分子量: 456.6 g/mol
InChI 键: IKVZCNHNKCXZHZ-PQZCNZKKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Pleuromutilin-22-mesylate, also known as (3AS,4S,5S,7R,8R,9S,9aR,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-((methylsulfonyl)oxy)acetate, primarily targets the peptidyl transferase center (PTC) of the ribosome . The PTC is a crucial component of the protein synthesis machinery in bacteria .

Mode of Action

The compound interacts with its target by binding to the PTC of the 50S subunit of ribosomes . This binding inhibits bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria . The mode of interaction involves the binding of the tricyclic core of the compound to the P and A sites of the PTC .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, it prevents the formation of peptide bonds between amino acids, disrupting the protein synthesis process . This disruption leads to the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Pleuromutilins, in general, have been developed for both oral and intravenous administration . The pharmacokinetic properties of pleuromutilins would impact their bioavailability, which is a critical factor in their effectiveness as antibiotics .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of protein synthesis in bacteria . This inhibition disrupts the normal functioning of the bacteria, preventing their growth and multiplication . As a result, the bacterial infection is controlled.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the development of bacterial resistance is a significant environmental factor that can influence the efficacy of antibiotics. Pleuromutilins have shown low rates of resistance development, which is a promising aspect of their use .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pleuromutilin-22-mesylate typically involves the modification of the pleuromutilin core structure. One common method includes the mesylation of pleuromutilin at the 22nd position. This process involves the use of methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Clitopilus passeckerianus to produce pleuromutilin, followed by chemical modification to introduce the mesylate group. The fermentation process is optimized for high yield, and the subsequent chemical reactions are carried out in large reactors under controlled conditions to ensure consistency and purity of the final product .

化学反应分析

Types of Reactions

Pleuromutilin-22-mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pleuromutilin derivatives .

科学研究应用

Spectrum of Activity

Pleuromutilin-22-mesylate exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. It has shown effectiveness against strains resistant to commonly used antibiotics, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Methicillin-resistant Staphylococcus epidermidis
  • Various strains of Escherichia coli and Streptococcus agalactiae.

In preclinical studies, this compound demonstrated significant efficacy in animal models against these MDR pathogens .

Combination Therapy

Research indicates that this compound may enhance the effectiveness of other antibiotics when used in combination. Synergistic effects have been observed, particularly in treating infections caused by highly resistant bacteria. This approach could be vital for developing effective treatment regimens against stubborn infections.

Veterinary Medicine

Pleuromutilin derivatives, including this compound, have been utilized in veterinary medicine for over three decades. They are employed to treat bacterial infections in livestock, showcasing their importance in agricultural settings.

Human Medicine

While this compound is still under development for human use, its potential as a therapeutic agent is significant. The compound's unique mechanism and efficacy against resistant strains position it as a candidate for future antibiotic therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of the pleuromutilin core structure through mesylation at the 22nd position using methanesulfonyl chloride in the presence of a base like triethylamine. This process enhances solubility and stability compared to its parent compound.

Key Reactions:

  • Mesylation of pleuromutilin
  • Phase transfer catalysis for improved yields

Case Studies and Experimental Findings

Numerous studies have evaluated the antibacterial activity of pleuromutilin derivatives. For example, a study reported that new derivatives exhibited MIC values ranging from 0.25 to 32 μg/mL against various bacterial strains, indicating strong antibacterial properties compared to traditional antibiotics .

Comparative Analysis with Other Antibiotics

Compound NameStructure TypeUnique Features
PleuromutilinTricyclic DiterpenoidNatural antibiotic with broad-spectrum activity
LefamulinPleuromutilin DerivativeApproved for human use; treats community-acquired pneumonia
TiamulinPleuromutilin DerivativePrimarily used in veterinary medicine
ValnemulinPleuromutilin DerivativeEffective against respiratory infections in livestock

生物活性

Pleuromutilin-22-mesylate is a semisynthetic derivative of pleuromutilin, a naturally occurring antibiotic known for its potent antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, antibacterial efficacy, structure-activity relationships (SAR), and relevant case studies.

Pleuromutilin derivatives, including this compound, exert their antibacterial effects primarily by inhibiting bacterial protein synthesis. They bind specifically to the 23S rRNA component of the 50S ribosomal subunit, particularly at the peptidyl transferase center (PTC). This binding disrupts the positioning of tRNA molecules during peptide bond formation, effectively halting protein synthesis in bacteria. The tricyclic core of pleuromutilin interacts with ribosomal nucleotides through hydrophobic interactions and hydrogen bonds, which are crucial for its antibacterial activity .

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits a broad spectrum of antibacterial activity, particularly against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
MRSA0.25 - 4
Staphylococcus epidermidis1 - 32
Escherichia coli4 - 32
Streptococcus agalactiae1 - 16

The data indicate that this compound is particularly effective against MRSA, with MIC values significantly lower than those of conventional antibiotics like tiamulin and vancomycin .

Structure-Activity Relationship (SAR)

The biological activity of pleuromutilin derivatives is closely linked to their chemical structure. Modifications at the C-22 position have been shown to enhance antibacterial properties. For instance, the introduction of thioether groups at this position significantly increases the compound's efficacy against resistant strains .

In a recent study, various derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with specific side chains exhibited improved interaction with the bacterial ribosome, leading to enhanced potency. For example, compounds containing fluoro-benzene rings showed superior activity against MRSA compared to those with simpler structures .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Clinical Trials : In a phase 2 clinical trial evaluating lefamulin (a related pleuromutilin derivative) for acute bacterial skin and skin structure infections (ABSSSI), it was found to be well-tolerated and comparable in efficacy to intravenous vancomycin. This suggests that pleuromutilins may offer a viable alternative for treating resistant infections .
  • In Vitro Studies : Research demonstrated that this compound showed potent activity against Mycoplasma pneumoniae, with lower MIC values than established treatments like macrolides. This positions it as a promising candidate for treating mycoplasma infections .
  • Time-Kill Kinetics : Time-kill studies revealed that pleuromutilin derivatives exhibit a rapid bactericidal effect on MRSA, achieving significant reductions in viable counts within hours at concentrations above their MICs .

属性

CAS 编号

60924-38-1

分子式

C23H36O7S

分子量

456.6 g/mol

IUPAC 名称

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate

InChI

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1

InChI 键

IKVZCNHNKCXZHZ-PQZCNZKKSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

手性 SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

规范 SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Key on ui other cas no.

60924-38-1

Pictograms

Irritant

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pleuromutilin-22-mesylate
Reactant of Route 2
Reactant of Route 2
Pleuromutilin-22-mesylate
Reactant of Route 3
Reactant of Route 3
Pleuromutilin-22-mesylate
Reactant of Route 4
Reactant of Route 4
Pleuromutilin-22-mesylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pleuromutilin-22-mesylate
Reactant of Route 6
Pleuromutilin-22-mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。